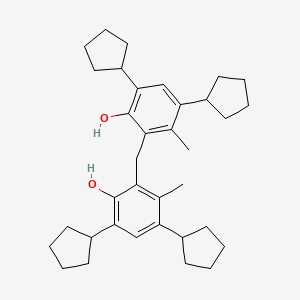
2,2'-Methylenebis(4,6-dicyclopentyl-m-cresol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 259-448-2, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential in initiating polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction involves the following steps:
Formation of Acetone Cyanohydrin: Acetone reacts with hydrogen cyanide to form acetone cyanohydrin.
Reaction with Hydrazine: Acetone cyanohydrin is then reacted with hydrazine to produce 2,2’-Azobis(2-methylpropionitrile).
The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These free radicals are highly reactive and can initiate various polymerization reactions.
Common Reagents and Conditions
Decomposition: The decomposition of 2,2’-Azobis(2-methylpropionitrile) is typically carried out at elevated temperatures (around 60-80°C) or under UV light. The decomposition process generates nitrogen gas and free radicals.
Polymerization: The free radicals generated from the decomposition can initiate the polymerization of monomers such as styrene, acrylonitrile, and methyl methacrylate.
Major Products
The major products formed from the reactions involving 2,2’-Azobis(2-methylpropionitrile) are polymers. These polymers have various applications in industries such as plastics, textiles, and coatings.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in the synthesis of polymers and copolymers. It is also employed in the study of radical reactions and mechanisms.
Biology: In biological research, it is used to study the effects of free radicals on biological systems and to induce oxidative stress in cell cultures.
Medicine: It is used in the development of drug delivery systems and in the study of the effects of free radicals on human health.
Industry: It is widely used in the production of plastics, rubbers, and resins. It is also used in the manufacturing of adhesives, sealants, and coatings.
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves its decomposition to generate free radicals. These free radicals can initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The molecular targets in these reactions are the double bonds of the monomers, and the pathways involved include radical chain reactions.
Comparison with Similar Compounds
2,2’-Azobis(2-methylpropionitrile) can be compared with other radical initiators such as benzoyl peroxide and potassium persulfate:
Benzoyl Peroxide: Similar to 2,2’-Azobis(2-methylpropionitrile), benzoyl peroxide decomposes to generate free radicals. it is more commonly used in the polymerization of vinyl chloride and in the production of polystyrene.
Potassium Persulfate: This compound is also a radical initiator but is more commonly used in aqueous polymerization reactions. It decomposes to generate sulfate radicals, which can initiate polymerization.
The uniqueness of 2,2’-Azobis(2-methylpropionitrile) lies in its ability to generate free radicals at relatively low temperatures, making it suitable for a wide range of polymerization processes.
Similar Compounds
- Benzoyl Peroxide
- Potassium Persulfate
- Azobisisobutyronitrile (AIBN)
Properties
CAS No. |
55036-37-8 |
|---|---|
Molecular Formula |
C35H48O2 |
Molecular Weight |
500.8 g/mol |
IUPAC Name |
4,6-dicyclopentyl-2-[(3,5-dicyclopentyl-2-hydroxy-6-methylphenyl)methyl]-3-methylphenol |
InChI |
InChI=1S/C35H48O2/c1-22-28(24-11-3-4-12-24)19-32(26-15-7-8-16-26)34(36)30(22)21-31-23(2)29(25-13-5-6-14-25)20-33(35(31)37)27-17-9-10-18-27/h19-20,24-27,36-37H,3-18,21H2,1-2H3 |
InChI Key |
KUAITNWUCYKODM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1C2CCCC2)C3CCCC3)O)CC4=C(C(=CC(=C4O)C5CCCC5)C6CCCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


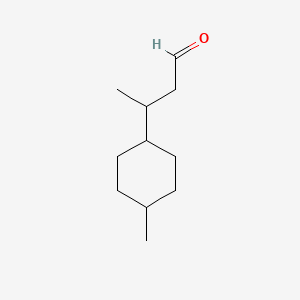
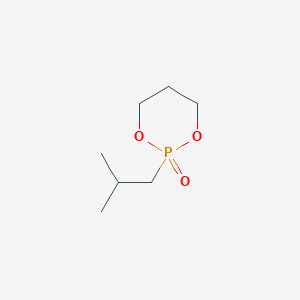

![[(p-Dodecylphenoxy)methyl]oxirane](/img/structure/B12659830.png)
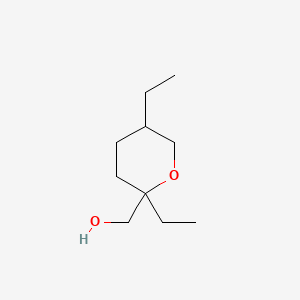
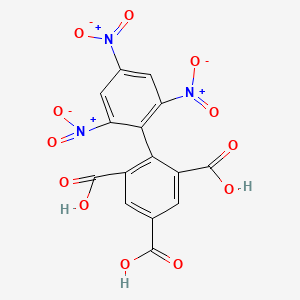
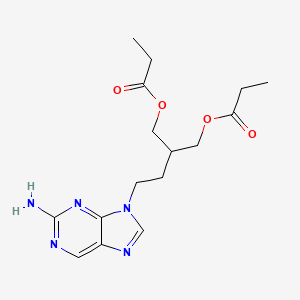

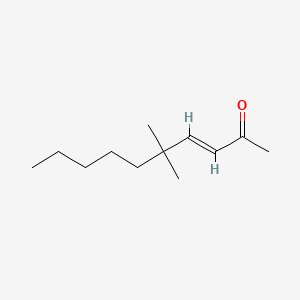
![2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]](/img/structure/B12659867.png)
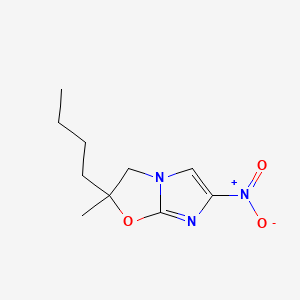
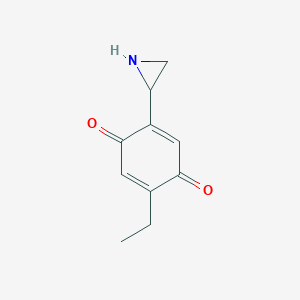
![3-[N-(2-cyanoethyl)anilino]propanenitrile;sulfuric acid](/img/structure/B12659909.png)

